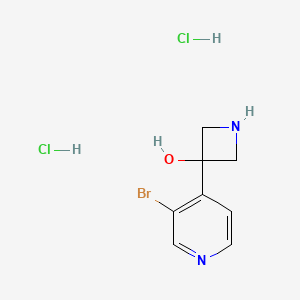
3-(3-Bromopyridin-4-yl)azetidin-3-oldihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride is a chemical compound with the molecular formula C8H10BrClN2O It is a brominated derivative of pyridine and azetidine, characterized by the presence of a bromine atom on the pyridine ring and an azetidin-3-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position of the pyridine ring.
Formation of Azetidine Ring: The brominated pyridine is then reacted with an appropriate azetidine precursor under conditions that promote the formation of the azetidine ring. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of 3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The azetidin-3-ol moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the azetidin-3-ol to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Substituted pyridine derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Amines or dehalogenated products.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The bromine atom and azetidin-3-ol moiety can contribute to its binding affinity and specificity for these targets, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Chloropyridin-4-yl)azetidin-3-ol dihydrochloride: Similar structure with a chlorine atom instead of bromine.
3-(3-Fluoropyridin-4-yl)azetidin-3-ol dihydrochloride: Similar structure with a fluorine atom instead of bromine.
3-(3-Iodopyridin-4-yl)azetidin-3-ol dihydrochloride: Similar structure with an iodine atom instead of bromine.
Uniqueness
3-(3-Bromopyridin-4-yl)azetidin-3-ol dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs. The bromine atom can enhance its electrophilic character, making it more reactive in substitution reactions and potentially altering its interaction with biological targets.
Eigenschaften
Molekularformel |
C8H11BrCl2N2O |
|---|---|
Molekulargewicht |
301.99 g/mol |
IUPAC-Name |
3-(3-bromopyridin-4-yl)azetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2O.2ClH/c9-7-3-10-2-1-6(7)8(12)4-11-5-8;;/h1-3,11-12H,4-5H2;2*1H |
InChI-Schlüssel |
SNPIQYHIMCIZOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(C2=C(C=NC=C2)Br)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


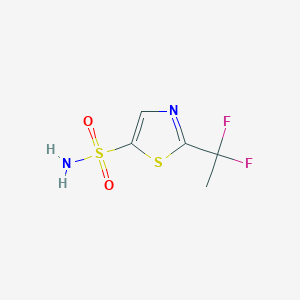
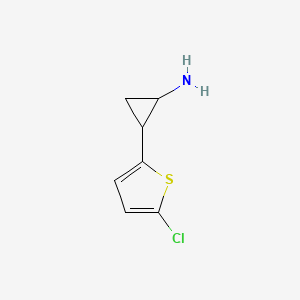



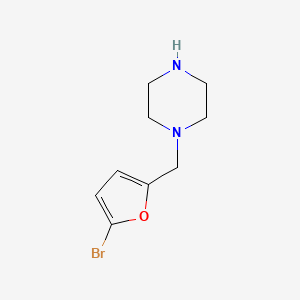

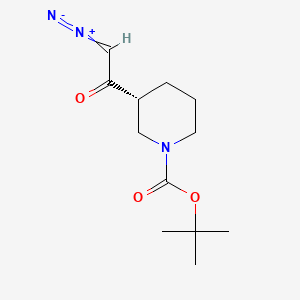
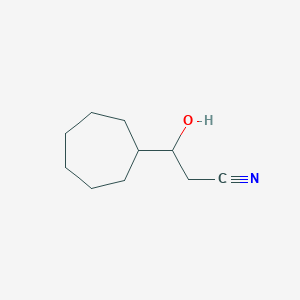
![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)


![1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13594332.png)

